beta-D-Fructofuranosyl alpha-D-xylopyranoside
Overview
Description
beta-D-Fructofuranosyl alpha-D-xylopyranoside is a polysaccharide composed of xylan and sucrose. It is known for its unique properties, such as being insoluble in water and increasing the viscosity of food products when mixed. This compound has applications in various fields, including food science and animal nutrition, due to its effects on the hydration of mammalian tissue .
Mechanism of Action
Target of Action
Beta-D-Fructofuranosyl Alpha-D-Xylopyranoside, also known as Xylosucrose, is a biochemical reagent . It is primarily targeted at the structures of proteoglycans, macromolecules with important biological functions .
Mode of Action
It is known to interact with its targets, the proteoglycans, in mammalian cells . This interaction leads to changes in the biochemical properties of these targets, affecting their function.
Biochemical Pathways
Xylosucrose is involved in the biosynthesis of glycosaminoglycans . Glycosaminoglycans are a type of polysaccharide that plays a crucial role in the structure and function of proteoglycans. The interaction of Xylosucrose with proteoglycans may affect the biosynthesis of glycosaminoglycans, leading to downstream effects on the structure and function of proteoglycans.
Result of Action
The interaction of Xylosucrose with proteoglycans may lead to changes in the structure and function of these macromolecules . These changes could potentially affect various cellular processes, including cell signaling and cell adhesion.
Biochemical Analysis
Biochemical Properties
Xylosucrose interacts with various enzymes, proteins, and other biomolecules. It is involved in the degradation of hemicellulose in microalgae or plant cell walls . The β-fructofuranosidase from the yeast Schwanniomyces occidentalis (Ffase) synthesizes mainly 6-kestose and 1-kestose .
Cellular Effects
Xylosucrose has been shown to have an effect on the hydration of mammalian tissue . It has been shown to bind to fatty acids and prevent them from being absorbed by the body, which may help with conditions associated with dehydration .
Molecular Mechanism
The molecular mechanism of Xylosucrose involves the conversion of xylose. There are at least four different pathways for the catabolism of D-xylose: An oxido-reductase pathway is present in eukaryotic microorganisms. Prokaryotes typically use an isomerase pathway, and two oxidative pathways, called Weimberg and Dahms pathways respectively, are also present in prokaryotic microorganisms .
Metabolic Pathways
Xylosucrose is involved in the metabolic pathways related to the degradation of hemicellulose in microalgae or plant cell walls . It is also involved in the metabolism of xylose, with the xylose isomerase and Weimberg pathways being the major routes across diverse routes of bacterial xylose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: beta-D-Fructofuranosyl alpha-D-xylopyranoside can be synthesized through the enzymatic action of levansucrase on sucrose, where d-fructofuranosyl units from sucrose are transferred to a xylose acceptor . Another method involves the transferase action of β-d-fructofuranosidase .
Industrial Production Methods: Industrial production of xylosucrose involves the enzymatic degradation of xylan derived from biomass materials such as sugarcane residues, corn cobs, and rice straw . The process includes chemical, physical, or enzymatic degradation methods to produce xylo-oligosaccharides, which are then further processed to obtain xylosucrose .
Chemical Reactions Analysis
Types of Reactions: beta-D-Fructofuranosyl alpha-D-xylopyranoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce different derivatives.
Reduction: Reduction reactions can modify the functional groups in xylosucrose.
Substitution: Substitution reactions can introduce new functional groups into the xylosucrose molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various catalysts and solvents are employed depending on the desired substitution.
Major Products: The major products formed from these reactions include various derivatives of xylosucrose with modified functional groups, which can be used in different applications .
Scientific Research Applications
beta-D-Fructofuranosyl alpha-D-xylopyranoside has a wide range of scientific research applications:
Chemistry: Used as a biochemical reagent for studying carbohydrate chemistry and enzymatic reactions.
Biology: Investigated for its effects on mammalian tissue hydration and as a dietary supplement for animals.
Industry: Utilized in food science to enhance the viscosity and texture of food products.
Comparison with Similar Compounds
Sucrose: Common table sugar, composed of glucose and fructose.
Lactosucrose: A trisaccharide composed of galactose, glucose, and fructose.
Fructooligosaccharides: Short-chain oligosaccharides composed of fructose units.
Uniqueness of beta-D-Fructofuranosyl alpha-D-xylopyranoside: this compound is unique due to its combination of xylan and sucrose, which imparts distinct properties such as increased viscosity and specific prebiotic effects. Unlike other similar compounds, xylosucrose is not readily soluble in water, making it suitable for specific industrial applications .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O10/c12-1-5-7(16)9(18)11(3-13,20-5)21-10-8(17)6(15)4(14)2-19-10/h4-10,12-18H,1-3H2/t4-,5-,6+,7-,8-,9+,10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYHSZUFKNRFCT-OPNUYLJJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00965468 | |
Record name | Hex-2-ulofuranosyl pentopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00965468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
512-66-3 | |
Record name | Xylosucrose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hex-2-ulofuranosyl pentopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00965468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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